molecular formula C23H18ClFN6O B2662373 Capmatinib HCl CAS No. 1029714-89-3

Capmatinib HCl

Cat. No.: B2662373
CAS No.: 1029714-89-3
M. Wt: 448.89
InChI Key: JJBXRCLAAKZSNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Capmatinib Hydrochloride is synthesized through a multi-step process involving the formation of various intermediates. The synthesis typically involves the following steps:

Industrial Production Methods: The industrial production of Capmatinib Hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: Capmatinib Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydrogenated products .

Scientific Research Applications

Capmatinib Hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying kinase inhibitors and their interactions with various targets.

    Biology: Used to study the role of the MET gene in cell signaling and cancer progression.

    Medicine: Used in clinical trials for the treatment of various cancers, including non-small cell lung cancer.

    Industry: Used in the development of new anticancer therapies and diagnostic tools

Comparison with Similar Compounds

Comparison: Capmatinib Hydrochloride is unique in its high selectivity for the MET receptor and its ability to inhibit both wild-type and mutant variants. Compared to Crizotinib and Cabozantinib, Capmatinib Hydrochloride has shown superior efficacy in preclinical models and clinical trials, particularly in patients with MET exon 14 skipping mutations .

Properties

IUPAC Name

2-fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN6O.ClH/c1-25-22(31)18-6-5-16(11-19(18)24)21-13-28-23-27-12-17(30(23)29-21)10-14-4-7-20-15(9-14)3-2-8-26-20;/h2-9,11-13H,10H2,1H3,(H,25,31);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBXRCLAAKZSNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)C2=NN3C(=CN=C3N=C2)CC4=CC5=C(C=C4)N=CC=C5)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClFN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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